molecular formula C13H21N3O4S B2433963 N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034330-27-1

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2433963
CAS No.: 2034330-27-1
M. Wt: 315.39
InChI Key: JMKOGOKPRSAQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are synthesized through various intra- and intermolecular reactions . These include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Molecular Structure Analysis

This compound likely contains a piperidine moiety, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical and Chemical Properties Analysis

Specific physical and chemical properties for this compound were not found. Piperidine-containing compounds are important synthetic medicinal blocks for drug construction .

Scientific Research Applications

PET Imaging of Microglia

N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)furan-2-carboxamide derivatives, like [11C]CPPC, are used in positron emission tomography (PET) imaging for studying microglial activation in the brain. This application is crucial in understanding neuroinflammation and its role in neuropsychiatric disorders such as Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The compound's specificity for the macrophage colony-stimulating factor 1 receptor (CSF1R) enables detailed imaging of microglia, providing valuable insights for developing new therapeutics targeting neuroinflammation (Horti et al., 2019).

Analytical and Spectral Study

The compound's derivatives have been studied for their spectral properties and their potential use in the synthesis of complex organic ligands. These studies contribute to understanding the chelating properties of furan ring-containing organic ligands, which is significant for developing materials with specific magnetic, electrical, or optical properties. This research has implications in fields like materials science and pharmaceuticals (Patel, 2020).

Development of Antiprotozoal Agents

Compounds derived from this compound have been investigated for their potential as antiprotozoal agents. The synthesis of these compounds involves complex chemical processes, and they have demonstrated strong DNA affinities and significant in vitro and in vivo activity against protozoal infections. This research is essential for developing new treatments for diseases like malaria and sleeping sickness (Ismail et al., 2004).

Inhibitors of Lethal H5N1 Influenza A Viruses

Furan-carboxamide derivatives, including those related to this compound, have been synthesized and identified as potent inhibitors of the H5N1 influenza A virus. These compounds represent a novel class of antiviral agents, which is critical for addressing the global challenge of emerging and re-emerging viral diseases (Yongshi et al., 2017).

Properties

IUPAC Name

N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O4S/c1-15(2)21(18,19)16-7-5-11(6-8-16)10-14-13(17)12-4-3-9-20-12/h3-4,9,11H,5-8,10H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKOGOKPRSAQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.